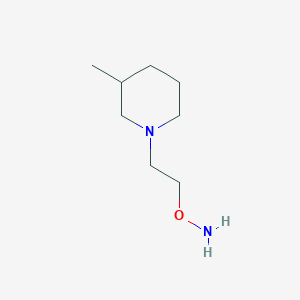
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound that features a piperidine ring substituted with a methyl group and an ethylhydroxylamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Vorbereitungsmethoden
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves the functionalization of a piperidine ring. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, forming the N-heterocycle and introducing the O-substituent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine(III) to form different oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug design and development.
Wirkmechanismus
The mechanism of action of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, but the compound’s structure allows it to engage in various biochemical interactions .
Vergleich Mit ähnlichen Verbindungen
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can be compared to other piperidine derivatives and hydroxylamine compounds. Similar compounds include:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share some reactivity and applications but differ in their specific functional groups and resulting properties. This compound is unique due to its specific substitution pattern and the combination of piperidine and hydroxylamine functionalities .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c1-8-3-2-4-10(7-8)5-6-11-9/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
VLZQLPTUWVYGEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


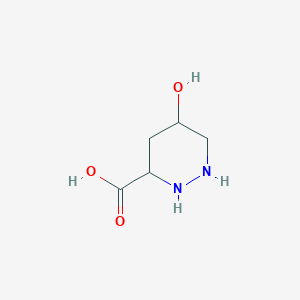

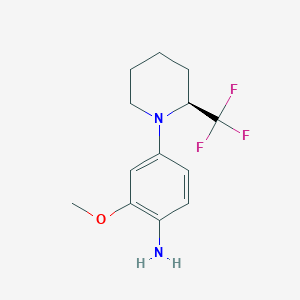
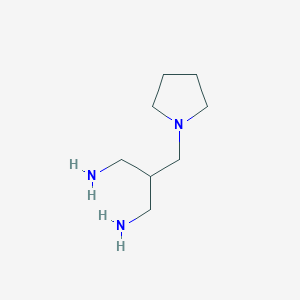
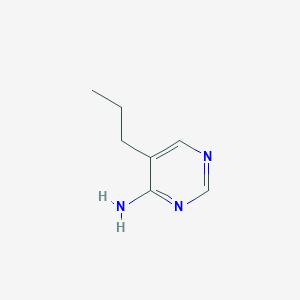



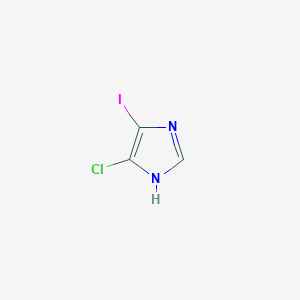
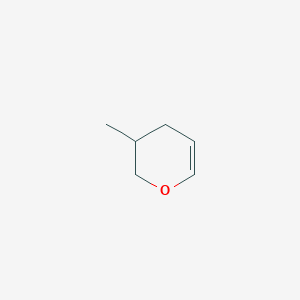
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)

![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)

